N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an oxalamide functional group, which is known for its ability to form strong hydrogen bonds, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2-methoxy-5-methylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form strong hydrogen bonds with these targets, leading to inhibition or modulation of their activity. The methoxy and morpholinoethyl groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(2-methoxy-5-methylphenyl)-N2-(2-ethyl)oxalamide
Uniqueness
N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of both the methoxy and morpholinoethyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-3-4-14(22-2)13(11-12)18-16(21)15(20)17-5-6-19-7-9-23-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQLWRATMATJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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